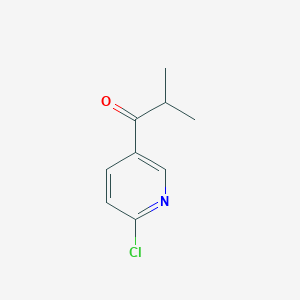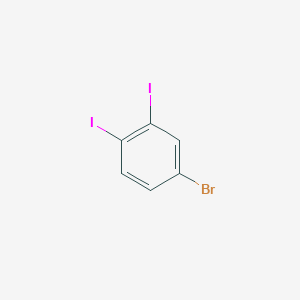
Sodium lauroyl methylaminopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lauroyl methylaminopropionate is an amino acid-based surfactant derived from N-methyl-β-alanine and lauric acid. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to produce a rich, stable foam and is often found in shampoos, body washes, and facial cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauroyl methylaminopropionate is synthesized through the acylation of N-methyl-β-alanine with lauric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:
Acylation Reaction: N-methyl-β-alanine reacts with lauric acid in the presence of a base.
Formation of Sodium Salt: The resulting product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Mixing: The reactants (N-methyl-β-alanine and lauric acid) are mixed in a reactor.
Heating: The mixture is heated to facilitate the acylation reaction.
Neutralization: Sodium hydroxide is added to neutralize the product and form the sodium salt.
Purification: The product is purified through filtration and drying processes to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Sodium lauroyl methylaminopropionate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, it can hydrolyze to form lauric acid and N-methyl-β-alanine.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Hydrolysis: Lauric acid and N-methyl-β-alanine.
Oxidation: Oxidized derivatives of lauric acid and N-methyl-β-alanine.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Sodium lauroyl methylaminopropionate has a wide range of applications in scientific research, including:
Cosmetic Chemistry: Used as a surfactant and emulsifier in formulations for shampoos, body washes, and facial cleansers.
Biological Studies: Investigated for its potential allergenic properties and effects on cellular respiration.
Industrial Applications: Utilized in the production of mild, sulfate-free cleansing products.
Pharmaceutical Research: Studied for its interactions with lipid environments, which can be relevant for drug delivery systems.
Mechanism of Action
Sodium lauroyl methylaminopropionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the effective removal of dirt and oils from surfaces. The compound interacts with lipid membranes, disrupting their structure and facilitating the solubilization of hydrophobic substances .
Molecular Targets and Pathways:
Lipid Membranes: The compound targets lipid bilayers, leading to their disruption and the release of encapsulated substances.
Surface Tension Reduction: By reducing surface tension, it enhances the mixing of oil and water phases, improving the efficacy of cleansing formulations.
Comparison with Similar Compounds
Sodium lauroyl methylaminopropionate is often compared with other amino acid-based surfactants such as:
Sodium lauroyl sarcosinate: Similar in structure but derived from sarcosine instead of N-methyl-β-alanine.
Sodium cocoyl alaninate: Derived from L-alanine and coconut fatty acids, known for its conditioning properties in hair care products.
Sodium lauroyl glutamate: Another amino acid-based surfactant, derived from glutamic acid, used for its mildness and foaming properties.
Uniqueness: this compound is unique due to its specific combination of N-methyl-β-alanine and lauric acid, which provides a balance of mildness and effective cleansing. Its ability to form stable emulsions and rich foam makes it particularly valuable in personal care formulations .
Properties
CAS No. |
21539-58-2 |
|---|---|
Molecular Formula |
C16H31NNaO3 |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
sodium;3-[dodecanoyl(methyl)amino]propanoate |
InChI |
InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20); |
InChI Key |
NBDYSLCMCUDINP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na] |
| 21539-58-2 | |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)






